N-(2-cyclopropylphenyl)-2-fluorobenzamide

Description

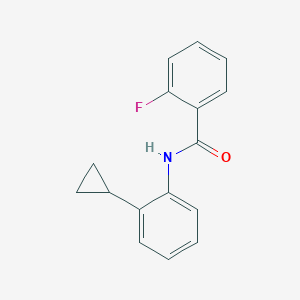

N-(2-cyclopropylphenyl)-2-fluorobenzamide is a benzamide derivative featuring a cyclopropyl substituent on the aromatic ring adjacent to the amide group. Structurally, it differs from commonly studied fluorinated benzamides (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide, Fo23) by replacing fluorine atoms with a cyclopropane ring. This substitution introduces unique steric and electronic effects: the cyclopropyl group’s ring strain and sp³ hybridization contrast with fluorine’s electronegativity and small size.

Properties

CAS No. |

728030-86-2 |

|---|---|

Molecular Formula |

C16H14FNO |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

N-(2-cyclopropylphenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C16H14FNO/c17-14-7-3-1-6-13(14)16(19)18-15-8-4-2-5-12(15)11-9-10-11/h1-8,11H,9-10H2,(H,18,19) |

InChI Key |

WKBUILPMBPJQOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropylphenyl)-2-fluorobenzamide typically involves the following steps:

Formation of the cyclopropylphenyl intermediate: This can be achieved through a cyclopropanation reaction, where a phenyl ring is reacted with a suitable cyclopropylating agent.

Introduction of the fluorobenzamide group: The cyclopropylphenyl intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and acylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-cyclopropylphenyl)-2-fluorobenzamide can undergo oxidation reactions, typically involving the cyclopropyl group or the phenyl ring.

Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety, leading to the formation of corresponding amines.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation: Products may include cyclopropylphenyl ketones or carboxylic acids.

Reduction: Amines derived from the reduction of the benzamide group.

Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-cyclopropylphenyl)-2-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

Biology and Medicine: This compound is investigated for its potential as a pharmacological agent, with studies focusing on its interactions with biological targets and its efficacy in treating various diseases.

Industry: In the materials science field, this compound is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorobenzamide moieties contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Observations :

- Cyclopropyl vs. Fluorine: The cyclopropyl group’s rigidity and non-planarity may disrupt the near-coplanar arrangement of aromatic rings observed in Fo23 and Fo24 . This could alter crystal packing and intermolecular interactions.

- Hydrogen Bonding : Fluorinated analogs exhibit 1D amide-amide hydrogen bonds (N-H···O=C, ~3.05 Å) and C-H···F contacts (2.51–2.56 Å) . The cyclopropyl derivative may favor weaker C-H···π or van der Waals interactions due to reduced electronegativity.

Physical Properties

| Compound | Melting Point (°C) | Synthesis Yield (%) | Crystal System |

|---|---|---|---|

| This compound | Not reported | Not reported | Likely non-isomorphous |

| Fo23 | 100–102 | 88 | Monoclinic (Pn) |

| Fo24 | 110–112 | 87 | Monoclinic (Pn) |

Analysis :

Crystal Packing and Intermolecular Interactions

Fluorinated Analogs :

Cyclopropyl Derivative :

- Likely exhibits C-H···O/F interactions but lacks the directional C-F···C stacking seen in fluorinated analogs. The cyclopropane ring may induce torsional strain, reducing planarity and favoring alternative packing motifs.

Data Tables

Table 1. Hydrogen Bonding Parameters in Fluorinated Analogs

| Compound | Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|---|

| Fo23 | N-H···O | 3.054 | 126 |

| Fo23 | C-H···F | 2.51–2.56 | 132 |

| Fo24 | N-H···O | 3.058 | 132 |

Table 2. Substituent Effects on Key Properties

| Substituent | Electronic Effect | Steric Effect | Predicted Impact on Bioactivity |

|---|---|---|---|

| Cyclopropyl | Moderate π-donor | High (sp³ hybridization) | Altered binding kinetics |

| 2,3-Difluoro | Strong σ-withdrawer | Low | Enhanced target affinity |

Biological Activity

N-(2-cyclopropylphenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a phenyl ring, with a fluorine atom on the benzamide moiety. This structure is significant as the presence of the cyclopropyl group may influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mode of action appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms require further elucidation.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro. The mechanism is hypothesized to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully characterized. A comparative study highlighted its effectiveness against breast cancer cells, with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For instance:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Cyclopropyl Group : This moiety may contribute to increased binding affinity for specific biological targets due to its unique steric properties.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of benzamides, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- Anticancer Research : In a series of experiments involving human cancer cell lines, this compound demonstrated selective cytotoxicity against tumor cells while sparing normal cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic markers, supporting its role as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H12F1N1 |

| Molecular Weight | 201.23 g/mol |

| Solubility | Soluble in DMSO |

| MIC (against E. coli) | 0.5 µg/mL |

| IC50 (against MCF-7) | 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.